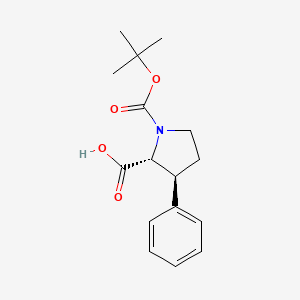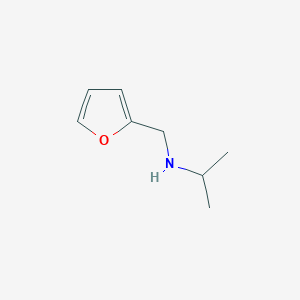
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents on the thiadiazole or piperidine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including epilepsy and hypertension.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring structure, which can also show diverse biological effects.
Uniqueness: N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide stands out due to its specific combination of thiadiazole and piperidine rings, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(8-11-2-1-5-15-9-11)17-12-3-6-19(7-4-12)13-10-16-21-18-13/h1-2,5,9-10,12H,3-4,6-8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQGMFBXYSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


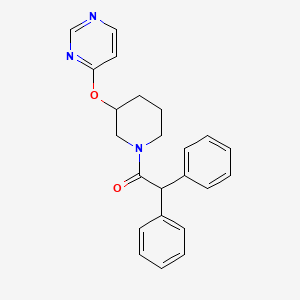
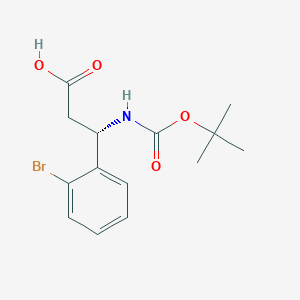
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B2401572.png)
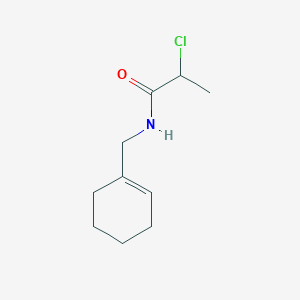

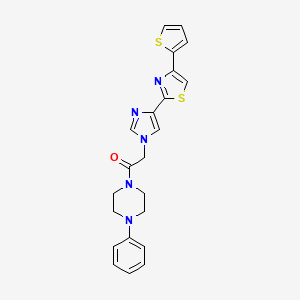
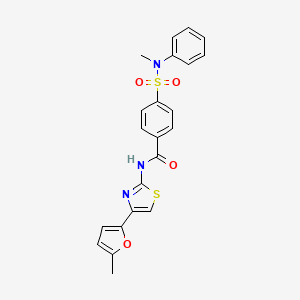
![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)

